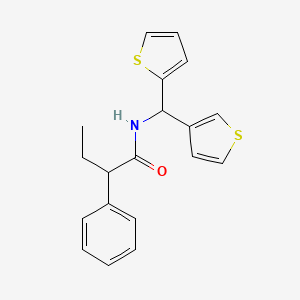

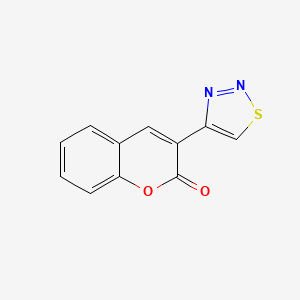

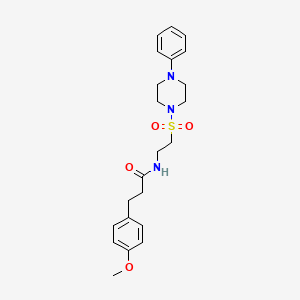

2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide involves multiple steps, starting from basic building blocks to the final product. For instance, the synthesis of 3-methyl-4-phenyl-3-butenamide, a compound with a similar phenyl and amide group, was achieved by reacting 2-methyl-3-phenyl-2-propenyl chloride with cuprous cyanide-14C, followed by treatment with hydrochloric acid-water to yield the desired amide . Similarly, the synthesis of N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share the phenyl and amide motifs, was performed by creating a focused library of compounds as potential anticonvulsant agents . These examples demonstrate the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide can be intricate, with various functional groups contributing to their overall shape and reactivity. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined using X-ray diffraction, revealing a monoclinic space group and stabilization by hydrogen bonds and π-π interactions . This suggests that similar compounds may also exhibit complex intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds often involves interactions with various electrophiles or nucleophiles. For instance, the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium led to the formation of a new dianion that could react with electrophiles to give cyclopropanes with high stereoselectivity . This indicates that the compound may also participate in reactions that involve the addition of electrophiles to its molecular framework.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide are influenced by their molecular structure. For example, the presence of phenyl and thiophenyl groups can affect the compound's solubility, melting point, and stability. The synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives demonstrated the importance of substituents on the aromatic ring in determining the inhibitory activity against lipoxygenase enzyme . This suggests that the physical and chemical properties of the compound may also be fine-tuned by the nature and position of its substituents.

Applications De Recherche Scientifique

Novel Pyridine Derivatives as CB2 Agonists

Research has identified novel pyridine derivatives, including compounds structurally related to 2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide, as potent and selective CB2 cannabinoid receptor agonists. These compounds exhibit promising in vivo efficacy in neuropathic pain models, highlighting their potential in pain management research (Chu et al., 2009).

Dual Inhibition of COX and LOX Pathways

S 19812, a butanamide derivative, has been evaluated for its analgesic and anti-inflammatory activities, demonstrating significant effects in various models of pain and inflammation. Its high gastric tolerance further underscores its therapeutic potential, offering insights into the development of safer anti-inflammatory agents (Tordjman et al., 2003).

Synthesis of Functionalized Cyclopropanes

The compound has also been explored as a precursor in the synthesis of functionalized cyclopropanes. This research demonstrates the versatility of such compounds in creating highly stereoselective cyclopropane derivatives, which have broad applications in medicinal chemistry and drug design (Tanaka et al., 1987).

Anticonvulsant Activity of Hybrid Compounds

Hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides, closely related to the structure of interest, have shown promising anticonvulsant properties. These findings contribute to the development of new antiepileptic drugs with improved safety profiles (Kamiński et al., 2016).

Anticancer Potential of Thiazole and Thiadiazole Derivatives

Compounds incorporating thiazole and 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activities, highlighting the therapeutic potential of structurally similar compounds in oncology (Gomha et al., 2017).

Safety And Hazards

Orientations Futures

Thiophene-based analogs continue to be a fascinating field of research. Some of these compounds have been shown to have significant antifungal, antibacterial, antioxidant, insecticide, anticonvulsant, analgesic, antitumor, anti-inflammatory, and anti-HSV activity . Additionally, amides also have a broad range of different applications in polymers, dyes, and liquid crystals .

Propriétés

IUPAC Name |

2-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NOS2/c1-2-16(14-7-4-3-5-8-14)19(21)20-18(15-10-12-22-13-15)17-9-6-11-23-17/h3-13,16,18H,2H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUPUZWSIGHLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-[(6-Chloropyridazin-3-yl)methylamino]phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B2519809.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519811.png)

![1-Methyl-5-[(4-methylphenyl)methyl]-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2519823.png)

![2-(3-Methylphenoxy)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide](/img/structure/B2519827.png)

![5-((2-(1,3-dioxan-2-yl)ethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2519828.png)

![N-(4-methoxyphenyl)-7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-imine](/img/structure/B2519829.png)